molecular formula C11H14N4O B14891138 2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide

2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide

Cat. No.: B14891138
M. Wt: 218.26 g/mol
InChI Key: WAVMDTCQVMDTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide is a chemical compound with the molecular formula C11H14N4O It is a derivative of pyridine and is characterized by the presence of a cyano group at the 5-position of the pyridine ring, a methylamino group at the 2-position, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of 5-cyanopyridine-2-amine with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, and the temperature is maintained between 70-100°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The cyano group and the amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and amino groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-[(5-cyanopyridin-2-yl)-methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H14N4O/c1-14(2)11(16)8-15(3)10-5-4-9(6-12)7-13-10/h4-5,7H,8H2,1-3H3

InChI Key

WAVMDTCQVMDTQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)C1=NC=C(C=C1)C#N

Origin of Product

United States

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